

Ansofaxine Phase 3 Clinical Trial Meta-Analysis: A Comparative Guide for Researchers

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Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has emerged as a promising therapeutic agent for major depressive disorder (MDD). This guide provides a meta-analysis of its phase 3 clinical trial data, offering an objective comparison with established antidepressant alternatives, Desvenlafaxine and Vortioxetine. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Comparative Efficacy of Ansofaxine and Alternatives

The efficacy of **Ansofaxine** in treating MDD has been demonstrated in a pivotal phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial (NCT04853407).[1][2] The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.

Table 1: Comparison of Efficacy in Phase 3 Clinical Trials



Drug	Dosage(s)	Mean Change in MADRS Total Score from Baseline	Response Rate (≥50% reduction in MADRS)	Remission Rate (MADRS score ≤10)
Ansofaxine	80 mg/day	-20.0[1][2]	79.89%[3]	51.63%[3]
160 mg/day	-19.9[1][2]	73.91%[3]	52.17%[3]	
Placebo	-14.6[1][2]	42.39%[3]	30.98%[3]	
Desvenlafaxine	50 mg/day	Significantly greater improvement vs. placebo (P = .018)	39% - 65%	20% - 37%
100 mg/day	Significantly greater improvement vs. placebo (P = .028)	49% - 63%	28% - 45%	
Placebo	-	38% - 50%	21% - 29%	_
Vortioxetine	10 mg/day	-13.0 (vs10.8 for placebo)[4]	33.8% (vs. 28.4% for placebo)[4]	21.4% (vs. 14.2% for placebo)[4]
20 mg/day	-14.4 (vs10.8 for placebo, P=.002)[4]	39.2% (vs. 28.4% for placebo, P=.044) [4]	22.3% (vs. 14.2% for placebo)[4]	
Placebo	-10.8[4]	28.4%[4]	14.2%[4]	_

Comparative Safety and Tolerability

The safety and tolerability of a new antidepressant are critical for its clinical utility. The following table summarizes the key safety findings from the respective phase 3 trials.



Table 2: Comparison of Safety and Tolerability

Drug	Incidence of Treatment- Emergent Adverse Events (TEAEs)	Incidence of Treatment-Related Adverse Events (TRAEs)	Most Common Adverse Events (Incidence >5% and at least twice the rate of placebo)
Ansofaxine	80 mg: 74.46%, 160 mg: 78.26%, Placebo: 67.93%[1][2]	80 mg: 59.2%, 160 mg: 65.22%, Placebo: 45.11%[1][2]	Nausea, Dizziness, Dry Mouth, Somnolence
Desvenlafaxine	-	-	Nausea (22%), Dizziness (13%), Hyperhidrosis (10%), Constipation (9%), Decreased appetite (5%)[5]
Vortioxetine	62.3% (5-20 mg) vs. 61.5% (placebo)	-	Nausea (20.9-31.2%), Vomiting (2.9-6.5%)[6]

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are the key aspects of the **Ansofaxine** phase 3 trial protocol, with a comparative overview of typical inclusion and exclusion criteria for MDD trials.

Ansofaxine Phase 3 Trial (NCT04853407) Methodology

This was a multicenter, double-blind, randomized, placebo-controlled study.[1][2]

- Participants: 588 outpatients aged 18 to 65 years with a DSM-5 diagnosis of MDD (single or recurrent episodes, without psychotic features).[3][7]
- Inclusion Criteria:
 - MADRS total score ≥ 26 at screening.[7]



- Clinical Global Impression Severity of Illness (CGI-S) score ≥ 4 at screening.[7]
- Exclusion Criteria:
 - Known allergy to venlafaxine or desvenlafaxine.[7][8]
 - Non-response to a previous adequate trial of venlafaxine or at least two other antidepressants with different mechanisms of action.[7][8]
 - MADRS item 10 (suicidal ideation) score ≥ 4.[7][8]
 - Diagnosis of other major psychiatric disorders, or MDD secondary to another medical or mental illness.[7][8]
 - Substance or alcohol abuse within 6 months prior to screening.[7][8]
 - History of seizures.[7][8]
- Intervention: Patients were randomized (1:1:1) to receive Ansofaxine 80 mg/day,
 Ansofaxine 160 mg/day, or a matching placebo for 8 weeks.[1]
- Primary Endpoint: Change from baseline in MADRS total score at the end of the 8-week treatment period.[1][2]
- Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, 12-lead electrocardiograms (ECG), and assessments of suicidality and sexual function.[1]

General Comparator Trial Protocols (Desvenlafaxine and Vortioxetine)

Phase 3 trials for Desvenlafaxine and Vortioxetine generally followed a similar randomized, double-blind, placebo-controlled design with an 8-week treatment duration.

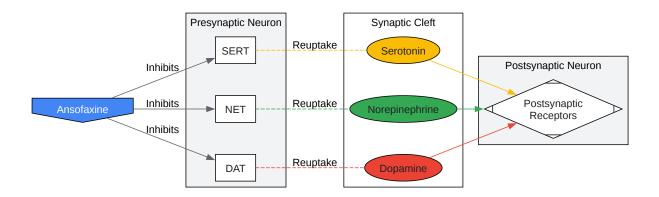
 Inclusion Criteria: Typically included adult outpatients with a primary diagnosis of MDD according to DSM-IV or DSM-5 criteria and a minimum baseline score on a standardized depression rating scale (e.g., HAM-D17 ≥ 20).



 Exclusion Criteria: Commonly excluded patients with a history of bipolar disorder, psychosis, recent substance abuse, and those who were at high risk for suicide. Patients who had failed to respond to multiple previous antidepressant treatments were also often excluded.

Visualizing Mechanisms and Processes

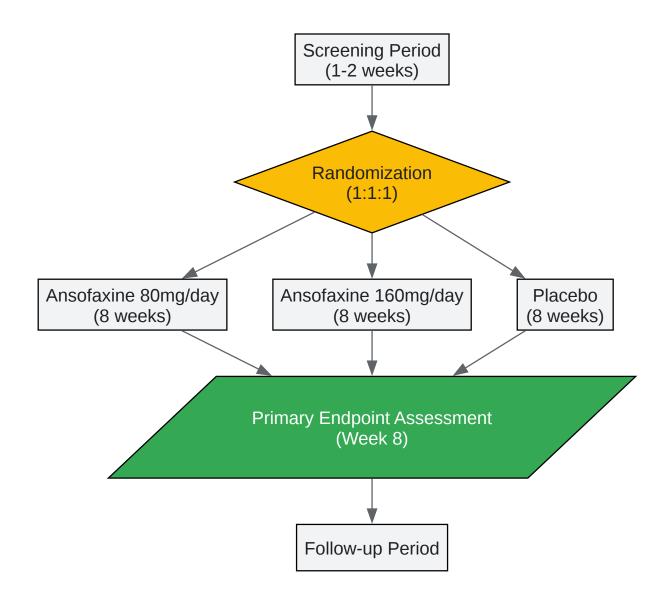
To further elucidate the scientific context of **Ansofaxine**, the following diagrams, generated using Graphviz (DOT language), illustrate its proposed signaling pathway and a typical clinical trial workflow.



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Caption: Proposed mechanism of action for **Ansofaxine**.





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Caption: Workflow of the **Ansofaxine** phase 3 clinical trial.

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